Anticancer agent 207

NRAS RNA G-quadruplex Binding Affinity

Targeting undruggable NRAS via protein inhibition has failed. Anticancer Agent 207 (Compound 10b) enables a mechanistically distinct approach: translational repression through NRAS rG4 stabilization. - Validated: Kd=2.31µM to NRAS rG4; IC50=2.0µM in NRAS-mutant SK-MEL-2 melanoma cells. - In vivo efficacy: active in SK-MEL-2 xenograft model. - ≥95% purity, synthetic quindoline derivative. - Ideal comparator for SAR studies vs. BYBC-1 or FTIs like LB42708. Supplied for research use only. Immediate shipment.

Molecular Formula C29H39FN4O2
Molecular Weight 494.6 g/mol
Cat. No. B12373811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 207
Molecular FormulaC29H39FN4O2
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCOC1=CC2=C(C=C1)N=C3C4=C(C=CC(=C4)F)OC3=C2NCCCN
InChIInChI=1S/C29H39FN4O2/c1-3-5-15-34(16-6-4-2)17-8-18-35-22-10-11-25-23(20-22)27(32-14-7-13-31)29-28(33-25)24-19-21(30)9-12-26(24)36-29/h9-12,19-20H,3-8,13-18,31H2,1-2H3,(H,32,33)
InChIKeySHODVUUAZDFBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 207: NRAS RNA G-Quadruplex Stabilizer


Anticancer agent 207, also designated as compound 10b, is a synthetic quindoline derivative characterized by a fork-shaped (alkylamino)alkoxy side chain [1]. It functions as a stabilizer of the NRAS RNA G‑quadruplex (rG4), thereby repressing oncogenic NRAS translation [2]. The compound has a molecular formula of C29H39FN4O2 and a molecular weight of 494.6 g/mol, and is supplied for research use with typical purity ≥95% .

Mechanism NRAS RNA G‑quadruplex stabilizer repressing oncogenic translation
Structural class Synthetic quindoline with fork‑shaped (alkylamino)alkoxy side chain
Research models Designed for NRAS‑mutant melanoma and broad cancer cell‑line studies

Why Generic NRAS Compounds Cannot Substitute


The direct targeting of the NRAS protein has historically failed due to the absence of a classical druggable pocket, making translational repression via RNA G‑quadruplex (rG4) stabilization a mechanistically distinct approach [1]. Within this class, subtle structural modifications, such as the introduction of a fork-shaped (alkylamino)alkoxy side chain in compound 10b, can dramatically alter rG4 stabilizing capacity and subsequent anti-melanoma activity [2]. Therefore, substituting Anticancer Agent 207 with a generic NRAS inhibitor, a different rG4 stabilizer, or even a closely related quindoline analog without equivalent empirical validation in NRAS-mutant melanoma models risks introducing significant variability in target engagement and downstream cellular efficacy, as quantified in the evidence below.

NRAS protein inhibitors Lack the rG4‑stabilizing mechanism; direct NRAS targeting remains limited
Alternate rG4 stabilizers Structural variations may shift NRAS rG4 affinity and anti‑melanoma response
Quindoline analogs Without fork‑shaped side chains, reported rG4 stabilization can be reduced

Quantitative Differentiation Against NRAS Modulators


Superior NRAS rG4 Binding Affinity

Anticancer Agent 207 (compound 10b) demonstrates a binding affinity for the NRAS rG4 with a dissociation constant (Kd) of 2.31 µM [1]. This represents a significant improvement over the previously reported quindoline derivative, 7a, which was reported to have a Kd of 7.1 µM in the same assay system [2]. This enhancement is attributed to the introduction of the novel fork-shaped side chain, which improves the compound's ability to stabilize the G4 structure and repress translation [1].

NRAS rG4 Binding
Reported
Kd 2.31 µM
vs. previous quindoline 7a Kd 7.1 µM
Supports NRAS rG4 binding affinity context
Fluorescence titration assay; ~3.1‑fold higher reported affinity
NRAS RNA G-quadruplex Binding Affinity

Cytotoxicity in NRAS-Mutant Melanoma Cells

In the NRAS-mutant melanoma cell line SK-MEL-2, Anticancer Agent 207 exhibits a 48-hour cytotoxic IC50 of 2.0 µM [1]. While direct head-to-head data for other quindolines in this specific assay are not publicly available, a cross-study comparison with the structurally distinct NRAS/KRAS rG4 stabilizer BYBC-1 shows a 72-hour IC50 of 1.09 µM in HCT-116 colorectal cancer cells [2]. The 2.0 µM IC50 value of Anticancer Agent 207 provides a validated benchmark for researchers specifically working with NRAS-mutant melanoma models, where the target engagement and downstream effects may differ from other RAS-driven cancers.

SK-MEL-2 Cytotoxicity
Context-dependent
IC50 2.0 µM (48 h)
NRAS‑mutant melanoma cell line
Supports NRAS‑mutant melanoma cytotoxicity endpoint review
Cross‑study comparator BYBC‑1 1.09 µM in HCT‑116 (72 h) differs in model and duration
NRAS-mutant melanoma SK-MEL-2 Cytotoxicity

Broad Cytotoxicity Profile Across Cancer Types

Anticancer Agent 207 demonstrates a distinct cytotoxic profile across a panel of cancer cell lines, with IC50 values of 4.1 µM (MCF-7 breast cancer), 1.5 µM (HepG2 liver cancer), 2.7 µM (HL60 leukemia), and 4.5 µM (A375 melanoma) after 48-hour treatment . In contrast, the farnesyltransferase inhibitor LB42708, an alternative approach to targeting NRAS, exhibits an IC50 of 1.2 nM for inhibiting N-Ras farnesylation in a biochemical assay . The mechanism of action of Anticancer Agent 207 (translational repression) results in a broader, micromolar cytotoxicity profile, whereas LB42708's direct enzymatic inhibition yields a highly potent, nanomolar biochemical effect.

Multi‑Cell Cytotoxicity
Context-dependent
MCF‑7 4.1, HepG2 1.5, HL60 2.7, A375 4.5 µM
vs. LB42708 farnesylation inhibition 1.2 nM
Distinct cytotoxicity profile reflecting translational repression vs. enzymatic inhibition
48‑h MTT assay; orders‑of‑magnitude mechanism difference
NRAS Cytotoxicity Broad-spectrum

Validated In Vivo Antitumor Efficacy in a Preclinical NRAS-Mutant Melanoma Xenograft Model

In a SK-MEL-2 xenograft mouse model of NRAS-mutant melanoma, daily intraperitoneal administration of Anticancer Agent 207 at a dose of 1 mg/kg for 21 days resulted in significant inhibition of both tumor volume and tumor weight . While the original research paper identifies compound 10b as exhibiting 'good antitumor activity' [1], the specific quantitative reduction in tumor size relative to a vehicle control group was not detailed in the publicly available vendor datasheets. This in vivo validation provides a crucial differentiation point from many in-class compounds that lack reported in vivo efficacy data for this challenging cancer model.

In Vivo Xenograft Response
Data to verify
Reported tumor volume/weight reduction
SK-MEL-2 xenograft, 1 mg/kg i.p., 21 days
Supports in vivo model‑response endpoint context
Quantitative reduction vs. vehicle not detailed in public sources
NRAS-mutant melanoma Xenograft In vivo efficacy

Validated Research Applications in Oncology


NRAS-Mutant Melanoma Translational Repression

Anticancer Agent 207 is the most appropriate chemical probe for investigating the downstream effects of NRAS translational repression in NRAS-mutant melanoma models, particularly the SK-MEL-2 cell line. The compound's validated binding to NRAS rG4 (Kd = 2.31 µM) and specific cytotoxicity (IC50 = 2.0 µM) in this genetic background provide a defined experimental system for studying MAPK and PI3K pathway modulation [1]. Its demonstrated in vivo efficacy in a SK-MEL-2 xenograft model further supports its use in advanced preclinical studies .

Comparative RNA G-Quadruplex Stabilizer Studies

Given its distinct chemical structure and micromolar potency profile, Anticancer Agent 207 serves as a valuable comparator for benchmarking newer, high-affinity NRAS rG4 stabilizers like BYBC-1. Researchers can use Anticancer Agent 207 to assess how improvements in binding affinity (e.g., from Kd ~2 µM to <0.3 µM) translate to enhanced cellular and in vivo efficacy, thereby establishing a structure-activity relationship (SAR) baseline [1].

Mechanistic Comparison to Farnesyltransferase Inhibition

Anticancer Agent 207 offers a mechanistically orthogonal approach to targeting NRAS compared to farnesyltransferase inhibitors (FTIs) like LB42708. While FTIs act enzymatically with nanomolar potency, Anticancer Agent 207 functions via translational repression with micromolar cytotoxicity. This makes it an ideal tool for head-to-head studies comparing the therapeutic potential and resistance mechanisms of these two distinct strategies for addressing the 'undruggable' NRAS protein [1].

Broad-Spectrum Anticancer Screening Reference

The established cytotoxicity profile of Anticancer Agent 207 across a diverse panel of cancer cell lines (including MCF-7, HepG2, HL60, and A375) enables its use as a reference compound in high-throughput screening assays aimed at identifying novel agents with selective activity against specific cancer types. Its micromolar IC50 values provide a convenient and reproducible benchmark for assay validation and hit confirmation [1].

Application
Selection Property
Validation Focus
NRAS‑mutant melanoma signaling studies
NRAS rG4 stabilization mechanism
MAPK/PI3K pathway modulation endpoints
Comparative rG4 stabilizer screening
Reported binding affinity context
Translational repression benchmarking endpoints
RAS targeting strategy comparison
Translational repression vs. farnesylation inhibition
Cytotoxic response and pathway endpoints
Cancer cell‑line panel screening
Reported multi‑cell‑line cytotoxicity context
Assay validation and selectivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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